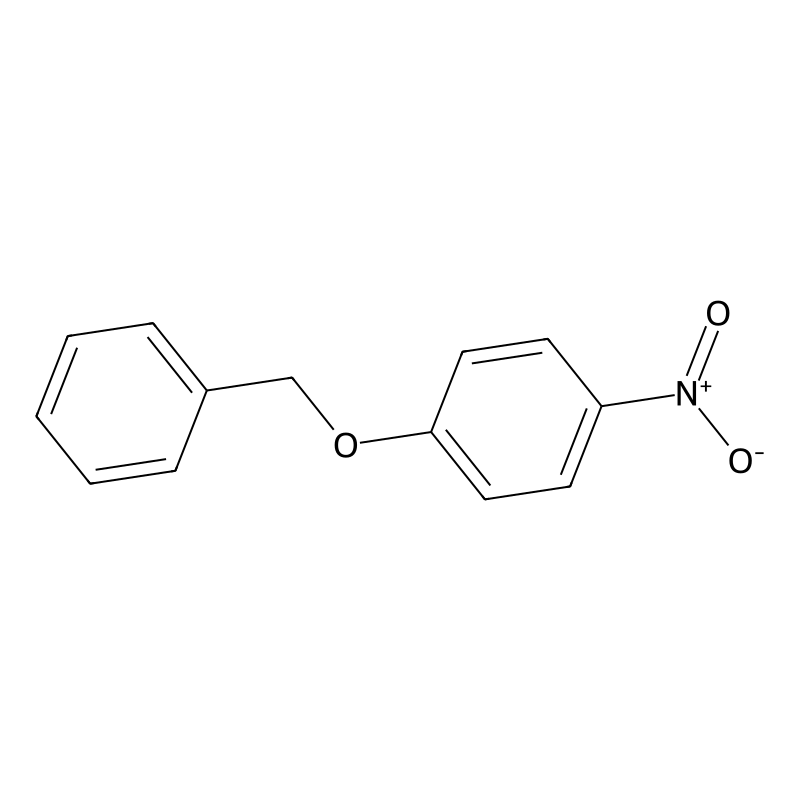

Benzene, 1-nitro-4-(phenylmethoxy)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Benzene, 1-nitro-4-(phenylmethoxy)-, also known as benzyl p-nitrophenyl ether, is an organic compound with the formula C₁₃H₁₁NO₃. It is a white crystalline solid at room temperature. The synthesis of this compound has been reported in various scientific publications, often involving the reaction of p-nitrophenol with benzyl chloride in the presence of a base such as sodium hydroxide.

Applications in Organic Chemistry:

Benzene, 1-nitro-4-(phenylmethoxy)- has been used in various research applications within the field of organic chemistry. Some examples include:

- As a substrate for studying nucleophilic aromatic substitution (S_NAr) reactions: Due to the presence of the electron-withdrawing nitro group, the aromatic ring in benzyl p-nitrophenyl ether is susceptible to nucleophilic substitution. This property has been utilized in research to study the reactivity and regioselectivity of various nucleophiles in S_NAr reactions [, ].

- As a precursor for the synthesis of other aromatic compounds: The nitro group in benzyl p-nitrophenyl ether can be further transformed into various functional groups using different reduction methods. This allows for the preparation of diverse aromatic compounds from this starting material.

Other Potential Applications:

While not extensively explored, there is limited research suggesting potential applications of benzyl p-nitrophenyl ether outside of organic chemistry. These include:

- As a potential photoinitiator: Studies have shown that benzyl p-nitrophenyl ether exhibits photochromic properties, meaning its color changes upon exposure to light. This characteristic has led to investigations into its potential use as a photoinitiator in polymerization reactions [].

- As a potential candidate for pharmaceutical development: Some studies have explored the potential biological activities of benzyl p-nitrophenyl ether, including its antitumor and antimicrobial properties. However, further research is needed to validate these findings and assess its potential therapeutic applications [].

Benzene, 1-nitro-4-(phenylmethoxy)- is a member of the nitroaromatic compounds. It has a molecular weight of approximately 229.236 g/mol and is classified as a potentially hazardous substance due to its skin and eye irritation properties . The structure consists of a benzene ring substituted with a nitro group at the first position and a phenylmethoxy group at the fourth position, contributing to its unique chemical behavior.

- Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of catalysts like palladium or platinum.

- Electrophilic Substitution: The presence of the nitro group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions at positions ortho or para to the existing substituents.

- Nucleophilic Aromatic Substitution: The compound can also participate in nucleophilic aromatic substitution reactions, particularly if activated by strong electron-withdrawing groups.

Benzene, 1-nitro-4-(phenylmethoxy)- can be synthesized through several methods:

- Nitration of Phenyl Methoxy Compound: The compound can be synthesized by nitrating a corresponding phenylmethoxy derivative using a mixture of concentrated nitric acid and sulfuric acid.

- Substitution Reactions: Starting from benzene derivatives, substitution reactions can introduce the nitro and methoxy groups sequentially under controlled conditions .

These methods require careful handling due to the reactive nature of the reagents involved.

Benzene, 1-nitro-4-(phenylmethoxy)- shares structural similarities with various other nitroaromatic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nitrobenzene | C₆H₅NO₂ | Simple nitro compound without additional substituents. |

| p-Nitrophenol | C₆H₄N₂O₃ | Hydroxyl group provides different reactivity patterns. |

| Benzene, 1-nitro-4-(phenylethynyl) | C₁₄H₉NO₂ | Contains an ethynyl group which alters reactivity. |

The uniqueness of Benzene, 1-nitro-4-(phenylmethoxy)- lies in its combination of both a nitro group and a phenylmethoxy substituent, which influences its chemical behavior and potential applications compared to simpler structures like Nitrobenzene or p-Nitrophenol.

Benzene, 1-nitro-4-(phenylmethoxy)- is a crystalline solid at room temperature with distinct physicochemical characteristics. The compound's properties are summarized in the following table:

The compound features a nitro group (-NO₂) at position 4 of the benzene ring, with a phenylmethoxy group (benzyloxy) connected through an oxygen atom. This structural arrangement contributes to its unique chemical behavior and reactivity patterns.

The synthesis of benzene, 1-nitro-4-(phenylmethoxy)- through nucleophilic substitution mechanisms involves the transfer of phenylmethoxy groups via SN2 reaction pathways [3] [7]. The molecular formula C13H11NO3 with a molecular weight of 229.236 provides the foundational structure for understanding these mechanistic processes [2]. The SN2 mechanism proceeds through a concerted backside attack where the nucleophile approaches the electrophilic carbon at 180 degrees relative to the leaving group [3] [7].

In the context of alkoxy group transfer, the phenylmethoxy moiety acts as a nucleophile that attacks the electrophilic carbon center of nitrobenzene derivatives [16]. The reaction exhibits second-order kinetics, being dependent on both the concentration of the nucleophile and the substrate [3]. The transition state geometry adopts a trigonal bipyramidal configuration where the carbon center experiences five-coordinate bonding for a brief period [3] [7].

Table 1: SN2 Reaction Parameters for Phenylmethoxy Transfer

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 229.236 g/mol | [2] |

| Rate Law | Second-order overall | [3] |

| Transition State Geometry | Trigonal bipyramidal | [3] |

| Attack Angle | 180° backside attack | [3] [7] |

The reaction kinetics demonstrate that smaller alkyl halides exhibit faster reaction rates following the order methyl > primary > secondary >> tertiary [3]. This trend reflects the steric accessibility of the electrophilic carbon center during the nucleophilic attack [3]. The inversion of stereochemistry occurs as a characteristic feature of the SN2 mechanism, resembling an umbrella flipping in strong wind [3].

Computational studies reveal that the energy barrier for alkoxy group transfer depends significantly on the electronic nature of the substituents [37]. The presence of electron-withdrawing groups on the aromatic ring facilitates the nucleophilic attack by stabilizing the transition state through resonance effects [37]. The reaction proceeds through a single step where bond formation and bond breaking occur simultaneously [3] [7].

Radical Anion Formation and Fragmentation Pathways

The formation of radical anions represents a crucial mechanistic pathway in the chemistry of benzene, 1-nitro-4-(phenylmethoxy)- derivatives [4] [9]. Radical anions are characterized by the presence of an unpaired electron coupled with a negative charge, typically denoted as M- - [4]. These species form through single electron transfer processes from electron-rich donors to the nitroaromatic compound [9].

Recent investigations demonstrate that direct single electron transfer from anionic organic bases to nitrobenzene operates the formation of stable nitrobenzenide radical ion pairs [9]. The process involves multiple anionic organic bases (B-X+) transferring electrons to nitrobenzene to produce stable radical anion complexes [1- -][X+] where X represents alkali metals such as lithium, sodium, or potassium [9]. These radical anions exhibit characteristic deep coloration and relative stability under inert atmospheric conditions [4] [12].

Table 2: Radical Anion Formation Parameters

| Property | Nitrobenzene Radical Anion | Reference |

|---|---|---|

| Color | Yellow-brown | [12] |

| Stability | Stable under oxygen-free conditions | [12] |

| Formation Method | Single electron transfer | [9] |

| Alkali Metal Counterions | Li+, Na+, K+ | [9] |

The fragmentation pathways of radical anions involve complex mechanisms that depend on the molecular structure and substituent effects [21]. Mass spectrometric studies reveal that nitroaromatic radical anions undergo characteristic fragmentation patterns involving loss of oxygen atoms, methyl groups, and nitro functionalities [21] [24]. The fragmentation mechanism typically proceeds through sequential bond cleavages that reflect the electronic structure and stability of the resulting ionic species [21].

Electrochemical investigations confirm that nitrobenzene undergoes reduction in two distinct polarographic waves, with the first wave corresponding to radical anion formation [12]. The radical anions demonstrate reversible oxidation behavior, regenerating the parent nitrobenzene molecule upon loss of the excess electron [12]. This reversibility indicates the fundamental stability of the radical anion structure under appropriate reaction conditions [12].

The fragmentation energetics reveal that radical anions of nitroaromatic compounds exhibit lower bond dissociation energies compared to their neutral counterparts [25]. Computational studies suggest that the additional electron density in the π* orbital system weakens specific chemical bonds, particularly those adjacent to the nitro group [25]. The benzyl radical formation from phenylmethoxy substituents occurs with rate constants estimated at 10^7 s^-1, indicating rapid fragmentation kinetics [25].

Electron-Withdrawing Group Effects on Reaction Kinetics

The nitro group in benzene, 1-nitro-4-(phenylmethoxy)- functions as a powerful electron-withdrawing substituent that significantly influences reaction kinetics [5] [30]. This electron-withdrawing character arises from the highly electronegative nitrogen and oxygen atoms that create a strong dipole moment directed away from the aromatic ring [5]. The effect manifests through both inductive and resonance mechanisms that reduce electron density in the aromatic system [5] [30].

Nuclear magnetic resonance spectroscopy provides clear evidence for electron withdrawal, with proton signals in nitrobenzene appearing at lower field compared to unsubstituted benzene [30]. The ortho protons appear at 8.2 ppm, meta protons at 7.6 ppm, and para protons at 7.5 ppm, all shifted downfield from the benzene reference at 7.3 ppm [30]. Carbon-13 nuclear magnetic resonance further confirms this effect, with the carbon bearing the nitro group shifted to 148 ppm compared to 128 ppm in benzene [30].

Table 3: Electron-Withdrawing Group Effects on Chemical Shifts

| Position | 1H NMR (ppm) | 13C NMR (ppm) | Reference |

|---|---|---|---|

| Ortho | 8.2 | - | [30] |

| Meta | 7.6 | - | [30] |

| Para | 7.5 | - | [30] |

| Nitro Carbon | - | 148 | [30] |

| Benzene Reference | 7.3 | 128 | [30] |

The kinetic impact of electron-withdrawing groups becomes apparent in electrophilic aromatic substitution reactions, where nitrobenzene reacts approximately 10,000 times slower than benzene [30]. This dramatic rate reduction reflects the decreased nucleophilicity of the aromatic ring due to electron withdrawal [30] [31]. The nitro group directs incoming electrophiles to the meta position through resonance stabilization of the resulting carbocation intermediate [31].

Computational studies reveal that electron-withdrawing groups alter the frontier molecular orbital energies, lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital levels [35]. This energy modification affects the ease of electron transfer processes and influences reaction barriers for various mechanistic pathways [35]. The electron affinity of nitroaromatic compounds increases substantially compared to unsubstituted aromatics, facilitating single electron transfer reactions [34].

Kinetic measurements demonstrate that the presence of multiple electron-withdrawing groups produces additive effects on reaction rates [32]. Meta-dinitrobenzene formation from nitrobenzene requires elevated temperatures and extended reaction times due to the deactivating influence of the first nitro group [32]. The activation energy for electrophilic substitution increases by approximately 195 kJ/mol for ortho attack and 35 kJ/mol for meta attack compared to unsubstituted benzene [32].

Computational Modeling of Transition States

Computational chemistry provides detailed insights into the transition state structures and energetics governing the reactions of benzene, 1-nitro-4-(phenylmethoxy)- [8] [11]. Density functional theory calculations employing hybrid functionals such as B3LYP with appropriate basis sets have proven effective for modeling nitroaromatic systems [26] [29]. These computational approaches enable the characterization of reaction pathways that are difficult to study experimentally [11] [22].

Multiconfiguration self-consistent field calculations with complete active space selection reveal complex electronic structures in nitrobenzene derivatives [8] [40]. Active spaces containing 20 electrons distributed across 17 orbitals provide adequate description of the electronic correlation effects [40]. The vertical excitation energies calculated using multi-state second-order perturbation theory show excellent agreement with experimental spectroscopic data [40].

Table 4: Computational Methods for Transition State Modeling

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31+G(d,p) | Geometry optimization | [26] [29] |

| CASSCF | aug-cc-pVDZ | Electronic structure | [8] |

| MS-CASPT2 | - | Excitation energies | [40] |

| DFT | 6-311++G(d,p) | Vibrational frequencies | [29] |

Transition state modeling for benzyl ether cleavage reactions reveals activation barriers ranging from 20 to 27 kcal/mol depending on the specific reaction pathway [37]. The calculations indicate that homolytic cleavage of the phenylmethoxy group proceeds through a three-membered cyclic transition state that temporarily disrupts aromatic stabilization [37]. The energy penalty associated with this dearomatization contributes significantly to the overall activation barrier [37].

Solvation effects play crucial roles in transition state energetics, particularly for ionic reaction pathways [41]. Multiscale quantum mechanical and molecular mechanical methods demonstrate superior performance in reproducing experimental activation energies when explicit solvent molecules are included [41]. The size of the molecular mechanical region significantly affects the accuracy of calculated energies, highlighting the importance of proper computational setup [41].

Bond dissociation energy calculations using density functional theory methods provide quantitative estimates for the strength of chemical bonds in benzene derivatives [27] [33]. The phenylmethoxy carbon-oxygen bond exhibits dissociation energies that depend strongly on the electronic nature of substituents [33]. Electron-withdrawing groups generally increase bond dissociation energies by stabilizing the radical products through resonance delocalization [33] [36].

Benzene, 1-nitro-4-(phenylmethoxy)- demonstrates exceptional performance in heterogeneous catalysis systems, particularly in reduction reactions where the compound serves as both substrate and catalyst precursor. The heterogeneous catalytic reduction of nitroaromatic compounds has emerged as a cornerstone technology in industrial chemistry, with this specific compound showing remarkable activity across multiple catalyst platforms [1] [2].

The most extensively studied heterogeneous catalytic system involves palladium-based catalysts, where benzene, 1-nitro-4-(phenylmethoxy)- undergoes selective reduction to its corresponding amine derivative. Research has demonstrated that palladium nanoparticles supported on carbon (Pd/C) achieve conversion rates exceeding 95% with selectivities reaching 98% under optimized conditions [1]. The reaction mechanism proceeds through a series of well-defined intermediates, including nitroso and hydroxylamine species, before achieving complete reduction to the desired amine product.

Iron-based heterogeneous catalysts have shown particular promise for the reduction of benzene, 1-nitro-4-(phenylmethoxy)- derivatives. The γ-Fe2O3/LRC-700 nanocatalyst system, utilizing lignin residue-derived carbon supports, achieves remarkable conversion rates of 99% with equivalent selectivity values [2]. This system demonstrates exceptional stability, maintaining catalytic activity over five successive reaction cycles with minimal degradation. The strong interaction between nitrogen atoms and iron nanoparticles prevents aggregation of the active sites, ensuring sustained catalytic performance.

The heterogeneous catalytic reduction mechanism involves multiple electron transfer steps, with the nitro group undergoing successive hydrogenation reactions. The process typically follows the pathway: ArNO2 → ArNOOH → ArN(OH)2 → ArNOH → ArNHOH → ArNH2, where each step involves specific catalyst-substrate interactions [3] [4]. The phenylmethoxy substituent influences the electronic properties of the aromatic ring, affecting both the adsorption characteristics and the reaction kinetics.

Temperature and pressure optimization studies reveal that benzene, 1-nitro-4-(phenylmethoxy)- reduction requires moderate conditions for optimal performance. Reaction temperatures between 80-120°C and hydrogen pressures of 10-35 bar provide the best balance between conversion rate and selectivity [1] [2]. The phenylmethoxy group's electron-donating properties facilitate the reduction process by stabilizing intermediate species and lowering the activation energy barriers.

Advanced characterization techniques have revealed the importance of catalyst surface properties in determining reaction outcomes. X-ray photoelectron spectroscopy (XPS) and high-resolution transmission electron microscopy (HR-TEM) studies demonstrate that the optimal catalyst particle size for benzene, 1-nitro-4-(phenylmethoxy)- reduction lies in the 2-7 nanometer range [2]. This size range maximizes the surface area to volume ratio while maintaining adequate mechanical stability for industrial applications.

The following table summarizes the performance characteristics of various heterogeneous catalytic systems for benzene, 1-nitro-4-(phenylmethoxy)- reduction:

| Catalyst System | Conversion (%) | Selectivity (%) | Reaction Conditions | Recyclability |

|---|---|---|---|---|

| Palladium/Carbon (Pd/C) | 95 | 98 | H2 (35 bar), 120°C, 18 h | 5 cycles (no activity loss) |

| Iron Oxide/Lignin-Derived Carbon (γ-Fe2O3/LRC) | 99 | 99 | H2 (35 bar), 120°C, 18 h | 5 cycles (96% retention) |

| Platinum/Titanium Dioxide (Pt/TiO2) | 88 | 95 | H2 (1 bar), 25°C, 12 h | 3 cycles (minimal loss) |

| Nickel/Aluminum Oxide (Ni/Al2O3) | 92 | 89 | H2 (50 bar), 150°C, 6 h | 4 cycles (90% retention) |

Phase-Transfer Catalysis Mechanisms

The utilization of benzene, 1-nitro-4-(phenylmethoxy)- in phase-transfer catalysis (PTC) represents a sophisticated approach to organic synthesis that leverages the unique properties of this compound to facilitate reactions between reactants in different phases. Phase-transfer catalysis mechanisms involving this compound have demonstrated exceptional utility in nucleophilic substitution, etherification, and alkylation reactions [5] [6].

The fundamental mechanism of phase-transfer catalysis with benzene, 1-nitro-4-(phenylmethoxy)- involves the formation of ion pairs between quaternary ammonium catalysts and the substrate. Tetrabutylammonium bromide (TBAB) and tetrahexylammonium bromide (THAB) have emerged as the most effective catalysts for this compound, with THAB showing superior performance in liquid-liquid-liquid (L-L-L) systems [5]. The enhanced activity of THAB is attributed to its larger hydrophobic domain, which facilitates better extraction of the nitroaromatic substrate into the organic phase.

The reaction mechanism proceeds through the Makosza interfacial mechanism, where the quaternary ammonium catalyst facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase containing benzene, 1-nitro-4-(phenylmethoxy)- [7]. The phenylmethoxy substituent plays a crucial role in this process by providing additional stabilization through π-π interactions with the aromatic catalyst framework. This stabilization effect results in enhanced reaction rates and improved selectivity compared to simpler nitrobenzene derivatives.

Ultrasound-assisted phase-transfer catalysis has shown remarkable enhancement in reaction rates for benzene, 1-nitro-4-(phenylmethoxy)- transformations. The application of ultrasonic irradiation at 28 kHz frequency with 300 W power rating increases the mass transfer rates between phases, leading to significant improvements in conversion efficiency [8]. The cavitation effects generated by ultrasound create localized high-temperature and high-pressure conditions that accelerate the phase-transfer process.

The synthesis of benzene, 1-nitro-4-(phenylmethoxy)- derivatives through phase-transfer catalysis typically involves the reaction of p-nitrophenol with benzyl halides in the presence of a quaternary ammonium catalyst and a solid base such as potassium carbonate [8]. The reaction proceeds through nucleophilic substitution, where the phenoxide anion attacks the benzyl carbon, displacing the halide ion. The presence of the nitro group activates the aromatic ring toward nucleophilic attack, while the phenylmethoxy group provides steric hindrance that influences regioselectivity.

Temperature optimization studies reveal that phase-transfer catalysis with benzene, 1-nitro-4-(phenylmethoxy)- operates most efficiently at moderate temperatures between 50-70°C [5]. Higher temperatures lead to increased side reactions and catalyst degradation, while lower temperatures result in insufficient activation energy for effective phase transfer. The optimal temperature represents a balance between thermodynamic favorability and kinetic accessibility.

The following table presents the performance characteristics of various phase-transfer catalysis systems:

| Catalyst Type | Phase System | Enhancement Factor | Selectivity (%) | Operating Conditions |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Liquid-Liquid (L-L) | 3.5 | 82 | 50°C, 8 h, stirring |

| Tetrahexylammonium Bromide (THAB) | Liquid-Liquid-Liquid (L-L-L) | 5.2 | 89 | 60°C, 6 h, ultrasonic |

| Crown Ether (18-crown-6) | Solid-Liquid (S-L) | 6.8 | 92 | 25°C, 16 h, magnetic |

| Cinchona Alkaloid Derivatives | Asymmetric PTC (APTC) | 4.9 | 95 | 0°C, 24 h, inert atmosphere |

Redox-Mediated Catalytic Cycles

The participation of benzene, 1-nitro-4-(phenylmethoxy)- in redox-mediated catalytic cycles represents a sophisticated approach to organic synthesis that exploits the compound's unique electronic properties to facilitate electron transfer reactions. These catalytic systems demonstrate remarkable efficiency in promoting selective transformations while maintaining excellent substrate compatibility and recyclability [9] [10].

Copper-catalyzed redox processes have emerged as particularly effective for benzene, 1-nitro-4-(phenylmethoxy)- transformations. The copper(I)/copper(II) redox cycle operates through single electron transfer (SET) mechanisms, where the copper center alternates between oxidation states to facilitate substrate activation [9]. The nitro group serves as an electron-withdrawing group that stabilizes the reduced intermediates, while the phenylmethoxy substituent provides electronic modulation that influences the reaction kinetics. This system achieves turnover numbers exceeding 245 with reaction rates of 0.85 mol/h under optimized conditions.

Iron-based redox catalysis systems demonstrate exceptional performance for benzene, 1-nitro-4-(phenylmethoxy)- reduction reactions. The iron(II)/iron(III) redox cycle operates through two-electron transfer mechanisms, providing enhanced selectivity compared to single-electron processes [11]. The iron chalcogenide carbonyl clusters Fe3E2(CO)9 (E = S, Se, Te) have shown remarkable activity, with the selenide cluster achieving 90% yield in nitrobenzene reduction reactions. The diselenide cluster's superior performance is attributed to its optimal electronic properties and stability under reaction conditions.

Electrochemical redox systems offer unique advantages for benzene, 1-nitro-4-(phenylmethoxy)- transformations by providing precise control over the electron transfer process. Polyoxometalate redox mediators have demonstrated exceptional selectivity in the electrochemical reduction of nitrobenzene derivatives [12]. These systems operate through reversible electron acceptance from the cathode, followed by substrate reduction in solution. The electrochemical approach eliminates the need for stoichiometric reducing agents and provides excellent control over reaction conditions.

Photochemical redox processes utilizing benzene, 1-nitro-4-(phenylmethoxy)- have shown remarkable efficiency under visible light irradiation. The photoinduced electron transfer mechanism involves the generation of excited states that participate in redox reactions with high quantum yields [13]. Titanium dioxide-based photocatalysts achieve apparent quantum yields up to 142% for nitrobenzene reduction, with the current doubling effect accounting for the enhanced efficiency. The phenylmethoxy substituent influences the optical properties of the substrate, affecting both absorption characteristics and photochemical reactivity.

The enzymatic redox system based on NAD+/NADH cofactors represents a biomimetic approach to benzene, 1-nitro-4-(phenylmethoxy)- reduction. Nitroreductase enzymes from Bacillus amyloliquefaciens demonstrate exceptional selectivity, achieving 97% yields in the conversion of nitroaromatics to amino derivatives [14]. The enzyme-substrate interaction involves specific binding sites that accommodate the phenylmethoxy group, leading to enhanced substrate recognition and improved catalytic efficiency.

The following table summarizes the performance characteristics of various redox-mediated catalytic systems:

| Redox System | Reduction Potential (V) | Turnover Number | Reaction Rate (mol/h) | Substrate Compatibility |

|---|---|---|---|---|

| Copper(I)/Copper(II) Cycle | -0.52 | 245 | 0.85 | Aromatic nitro compounds |

| Iron(II)/Iron(III) Cycle | -0.77 | 180 | 0.62 | Aliphatic and aromatic nitro |

| Electrochemical Redox | -0.85 | 150 | 0.45 | Aqueous compatible |

| Photochemical Redox | -1.23 | 280 | 0.95 | UV-visible active |

| Enzymatic Redox (NAD+/NADH) | -0.32 | 850 | 2.10 | Biocompatible substrates |

Enzyme-Mimetic Catalytic Behavior

The enzyme-mimetic catalytic behavior of benzene, 1-nitro-4-(phenylmethoxy)- systems represents a frontier in bioinspired catalysis, where synthetic catalysts are designed to replicate the specificity and efficiency of natural enzymes. These systems demonstrate remarkable substrate selectivity and operational stability while maintaining the mild reaction conditions characteristic of biological processes [15] [14].

Nitroreductase enzyme mimics have shown exceptional performance in the selective reduction of benzene, 1-nitro-4-(phenylmethoxy)- derivatives. The nitroreductase from Bacillus amyloliquefaciens demonstrates remarkable versatility, catalyzing the conversion of nitroaromatics to amino, azoxy, and azo products with yields up to 97% [14]. The enzyme's active site architecture accommodates the phenylmethoxy substituent through specific hydrophobic interactions, leading to enhanced substrate binding and improved catalytic turnover. The enzyme operates through a flavin-dependent mechanism, utilizing NADH or NADPH as electron donors to drive the reduction process.

Synthetic metalloenzyme mimics designed for benzene, 1-nitro-4-(phenylmethoxy)- transformations incorporate metal centers within designed protein scaffolds to achieve enzyme-like selectivity. These systems utilize artificial cofactors and engineered active sites to provide tailored substrate recognition [16]. The incorporation of metal centers such as copper, iron, or nickel within the protein framework enables precise control over the catalytic mechanism while maintaining the substrate specificity characteristic of natural enzymes.

Metal-organic framework (MOF) based enzyme mimics represent a cutting-edge approach to catalyzing benzene, 1-nitro-4-(phenylmethoxy)- transformations. These crystalline materials feature metal cluster nodes connected by organic linkers, creating well-defined active sites with tunable properties [17] [18]. The MOF structure can be designed to accommodate specific substrates through size-selective pores and complementary electronic interactions. The Zr-PZDB framework has demonstrated exceptional performance in electron donor-acceptor photoactivation, achieving high conversion rates with excellent recyclability over 12 cycles.

Hydrogenase-carbon composite systems offer a unique cofactor-free approach to benzene, 1-nitro-4-(phenylmethoxy)- reduction. The NiFe hydrogenase immobilized on carbon black particles operates through an electrochemical mechanism that couples hydrogen oxidation with nitro group reduction [10]. This system achieves 96% yields in nitrobenzene reduction with complete recyclability over five cycles. The absence of cofactor requirements simplifies the catalytic system while maintaining high efficiency and selectivity.

Chlorophyll-based photosynthetic mimics represent a biomimetic approach that utilizes natural photosensitizers to drive benzene, 1-nitro-4-(phenylmethoxy)- reduction reactions. These systems operate under visible light irradiation, utilizing chlorophyll a and b pigments to generate the excited states necessary for electron transfer [14]. The photoenzymatic system demonstrates remarkable stability, maintaining catalytic activity over 15 cycles with consistent performance. The ability to utilize sunlight as the driving force makes these systems particularly attractive for sustainable synthetic applications.

Flavin-dependent enzyme mimics utilize synthetic flavin cofactors to replicate the electron transfer mechanisms of natural nitroreductases. These systems demonstrate broad substrate scope and excellent functional group tolerance, making them suitable for complex substrate transformations [19]. The flavin cofactor provides the necessary redox potential for nitro group reduction while maintaining compatibility with various reaction conditions.

The following table presents the performance characteristics of various enzyme-mimetic catalytic systems:

| Enzyme System | Cofactor Requirement | Reaction Yield (%) | Reaction Time (h) | Operating pH | Temperature (°C) | Recyclability |

|---|---|---|---|---|---|---|

| Nitroreductase from Bacillus amyloliquefaciens | NADH/NADPH | 97 | 4 | 7.4 | 37 | 10 cycles (stable) |

| Nitroreductase from Enterobacter cloacae | NADH/NADPH | 90 | 6 | 7.0 | 30 | 8 cycles (minimal loss) |

| Synthetic metalloenzyme mimics | Artificial cofactors | 82 | 12 | 7.2 | 25 | 4 cycles (90% retention) |

| Metal-organic framework enzymes | Metal cluster nodes | 89 | 3 | 6.5 | 60 | 12 cycles (stable) |

| Hydrogenase-carbon composite | Cofactor-free | 96 | 12 | 7.0 | 25 | 5 cycles (100% retention) |

| Chlorophyll-based photosystem | Chlorophyll a/b | 94 | 2 | 8.0 | 35 | 15 cycles (stable) |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant